

Dezapelisib (INCB040093) Profile & Clinical Data

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Compound Focus: Dezapelisib

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Dezapelisib (INCB040093) is an orally administered, selective inhibitor of phosphatidylinositol 3-kinase δ (PI3K δ). It potently inhibits PI3K δ -mediated cell growth and induces apoptosis in human B-cell lymphoma models [1].

Table 1: Key Pharmacological and Clinical Characteristics of Dezapelisib [1]

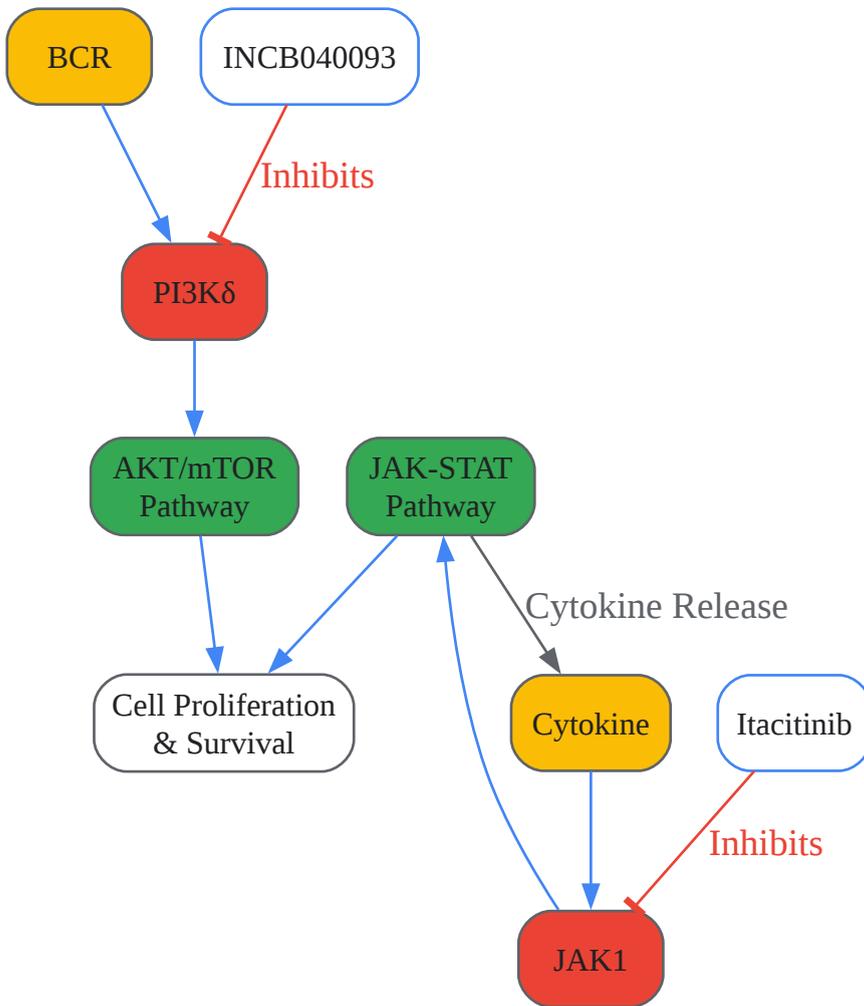
Characteristic	Details
Target	Phosphatidylinositol 3-kinase δ (PI3K δ)
IC ₅₀ for PI3K δ	31 \pm 12 nM
Selectivity	74- to >900-fold selectivity for PI3K δ over other PI3K isoforms
Recommended Phase 2 Dose (Monotherapy)	100 mg twice daily
Recommended Phase 2 Dose (Combination with Itacitinib)	INCB040093 100 mg twice daily + Itacitinib 300 mg once daily

Table 2: Efficacy in Relapsed/Refractory B-cell Lymphomas (Phase 1 Study) [1] Note: Results are from a phase 1 study and should be interpreted as preliminary.

Lymphoma Subtype	Treatment Arm	Response Rate
Follicular Lymphoma (FL)	INCB040093 Monotherapy	63% (5/8 patients)
Classic Hodgkin Lymphoma (cHL)	INCB040093 Monotherapy	29% (5/17 patients)
Classic Hodgkin Lymphoma (cHL)	INCB040093 + Itacitinib	67% (14/21 patients)
Nongermlinal Center B-cell-like DLBCL (NGCB DLBCL)	INCB040093 + Itacitinib	31% (4/13 patients)

Mechanism of Action and Rationale for Combination Therapy

The diagram below illustrates the proposed mechanism of action for INCB040093 and the synergistic rationale for its combination with the JAK1 inhibitor itacitinib.



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Diagram 1: Mechanism of INCB040093 and synergistic JAK1 inhibition. The diagram shows how INCB040093 targets PI3K δ , a key kinase downstream of the B-cell receptor (BCR), inhibiting pro-survival AKT/mTOR signaling [2] [1]. Simultaneously, JAK1 inhibition by itacitinib blocks the JAK-STAT pathway activated by cytokines. The combination is synergistic because PI3K δ inhibition can activate a feedback loop involving cytokine release and JAK-STAT signaling, which is abrogated by JAK1 inhibition [1].

Key Findings and Future Directions

The phase 1 study demonstrated that INCB040093, both as a monotherapy and in combination with itacitinib, is a promising strategy for treating relapsed or refractory B-cell lymphomas [1].

- **Safety Profile:** The combination of INCB040093 and itacitinib had a manageable safety profile. Notably, severe hepatic adverse effects (transaminase elevations) were less common with the combination than with INCB040093 monotherapy [1].
- **Synergistic Rationale Confirmed:** The clinical activity of the combination, particularly in cHL and NGCB DLBCL, supports the preclinical hypothesis that simultaneous inhibition of PI3K δ and JAK1 provides synergistic efficacy [1].
- **Development Context:** The search for next-generation PI3K inhibitors like INCB040093 is driven by the need to improve upon the efficacy and manage the toxicities (e.g., immune-related adverse events) associated with first-generation inhibitors such as idelalisib [2] [3].

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